Trehalose-6,6'-dibehenate (TDB) is a synthetic analog of the mycobacterial cord factor, Trehalose-6,6-dimycolate (TDM). [, , ] TDM is a potent immunostimulant and a major virulence factor of Mycobacterium tuberculosis. [, ] TDB shares many of the immunostimulatory properties of TDM but is less toxic. [, ] It is a promising adjuvant for vaccines against a variety of diseases, including tuberculosis, influenza, and HIV. [, , , , ] TDB is also being investigated for its potential use in cancer immunotherapy. []
Trehalose-6,6'-dibehenate is a synthetic glycolipid derived from trehalose, specifically designed as an adjuvant in immunological applications. It is structurally related to trehalose-6,6'-dimycolate, a natural component found in the cell walls of mycobacteria, known for its immunostimulatory properties. Trehalose-6,6'-dibehenate has gained attention for its ability to enhance immune responses, making it a valuable tool in vaccine development and therapeutic strategies against various diseases.
Trehalose-6,6'-dibehenate is synthesized from trehalose, a naturally occurring disaccharide composed of two glucose molecules. The compound is classified under glycolipids and is specifically noted for its role as a vaccine adjuvant. Its chemical identifier includes the CAS Registry Number 66758-35-8 .
The synthesis of trehalose-6,6'-dibehenate typically involves the esterification of trehalose with behenic acid. Various methodologies have been reported to achieve this synthesis:
The typical reaction conditions involve elevated temperatures (around 65°C to 100°C) and prolonged reaction times (3 to 10 hours), which can vary based on the specific method used for esterification . The final product can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Trehalose-6,6'-dibehenate consists of a trehalose backbone with two behenic acid chains attached at the 6-position hydroxyl groups. This structure contributes to its amphiphilic nature, allowing it to form micelles or liposomes in aqueous environments.
The molecular formula for trehalose-6,6'-dibehenate is , and it exhibits a molecular weight of approximately 890.4 g/mol . The compound's structural characteristics facilitate its function as an adjuvant by promoting immune cell interaction.
Trehalose-6,6'-dibehenate participates in various chemical reactions primarily related to its role as an adjuvant:
The incorporation into liposomes typically involves mixing trehalose-6,6'-dibehenate with cationic lipids such as dimethyldioctadecylammonium chloride under controlled conditions to form stable vesicles that can encapsulate antigens .
The mechanism by which trehalose-6,6'-dibehenate exerts its effects involves several key processes:
Studies have demonstrated that formulations containing trehalose-6,6'-dibehenate can significantly increase both cellular and humoral immune responses in animal models, indicating its potential as a powerful adjuvant in vaccine strategies .
Trehalose-6,6'-dibehenate appears as a white to off-white solid at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic behenic acid chains.
The compound is stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to moisture. Its amphiphilic nature allows it to form aggregates in solution, which is beneficial for its application in drug delivery systems.
Trehalose-6,6'-dibehenate has several significant applications in scientific research and medicine:
Trehalose-6,6'-dibehenate (TDB), a synthetic analog of mycobacterial cord factor (trehalose-6,6'-dimycolate, TDM), functions as a potent immunostimulatory adjuvant by engaging specific innate immune pathways. Its mechanisms center on C-type lectin receptor activation, downstream signaling cascades, macrophage polarization, and cytokine induction.
TDB is a high-affinity ligand for macrophage-inducible C-type lectin (Mincle; CLEC4E), expressed predominantly on antigen-presenting cells (APCs) like macrophages and dendritic cells. Upon binding, TDB triggers Mincle's immunoreceptor tyrosine-based activation motif (ITAM)-coupled signaling via the Fc receptor γ-chain (FcRγ). This interaction initiates phagocytosis, APC maturation, and downstream inflammatory responses. Structural studies confirm that TDB's trehalose head group and symmetrical C22 (behenic acid) acyl chains are optimal for Mincle binding. Notably, analogues with shortened acyl chains (e.g., trehalose-6,6'-distearate/TDS, C18) retain Mincle affinity, while monoesters (e.g., trehalose-6-monostearate) show negligible binding and activation [2] [3].
Table 1: Mincle-Dependent Immune Activation by Trehalose Esters
Compound | Acyl Chain Length | Mincle Binding | Macrophage Activation |
---|---|---|---|
TDB (diester) | C22 | High | Potent (G-CSF, NO, IL-6) |
TDS (diester) | C18 | High | Potent |
TMS (monoester) | C18 | Low | Weak (high doses only) |
PEG-TDS (diester) | C18 (+PEG spacer) | Reduced | Impaired |
TDB-bound Mincle recruits spleen tyrosine kinase (Syk), leading to phosphorylation of the adapter protein CARD9. This activates the CARD9-BCL10-MALT1 complex, driving NF-κB translocation and transcription of proinflammatory genes (e.g., IL6, IL23, IL1B). The Syk/Card9 axis is non-redundant for TDB adjuvanticity:
TDB promotes proinflammatory M1-like macrophage polarization, mirroring responses to its natural counterpart TDM:
TDB induces a robust cytokine signature dominated by IL-1β, IL-6, and TNF-α:
Table 2: Cytokine Secretion Dynamics in TDB-Stimulated Immune Cells
Cytokine | Key Inducers | Peak Secretion | Dependence | Functional Outcome |
---|---|---|---|---|
IL-1β | NLRP3 inflammasome | 24–48 h | Caspase-1, K+ efflux, ROS | Th17 polarization, neutrophil recruitment |
IL-6 | Syk/Card9/NF-κB | 24–48 h | Mincle, Card9 | Th17 differentiation, B-cell help |
TNF-α | Syk/Card9/NF-κB | 6–24 h | Mincle, MyD88 (secondary) | Macrophage activation, endothelial adhesion |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0